![molecular formula C60H45N3 B1644438 1,3,5-Tris[4-(diphenylamino)phenyl]benzene CAS No. 147951-36-8](/img/structure/B1644438.png)
1,3,5-Tris[4-(diphenylamino)phenyl]benzene
Descripción general
Descripción
1,3,5-Tris[4-(diphenylamino)phenyl]benzene is a useful research compound. Its molecular formula is C60H45N3 and its molecular weight is 808 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
1,3,5-Tris[4-(diphenylamino)phenyl]benzene is primarily used as a hole transport material in perovskite solar cells . It is an electron-blocking layer that has high hole mobility, low electron affinity, and high ionic potential .
Mode of Action
The compound’s mode of action is based on its electron-blocking nature, which results in the effective confinement of injected charge carriers in the perovskite layers . This confinement allows for efficient hole extraction while preventing charge recombination .
Biochemical Pathways
The compound’s high hole mobility allows for efficient charge transport, contributing to the overall efficiency of the solar cell .
Pharmacokinetics
Its physical and chemical properties, such as its high glass-transition temperatures , contribute to its stability and performance in solar cells.
Result of Action
The use of this compound in perovskite solar cells contributes to their high efficiency. The compound’s ability to effectively confine charge carriers and prevent charge recombination results in improved energy conversion efficiency .
Action Environment
The performance of this compound can be influenced by environmental factors. For instance, the compound’s stability and performance can be affected by temperature, as it has high glass-transition temperatures . Additionally, the compound’s effectiveness as a hole transport material can be influenced by the presence of oxygen .
Análisis Bioquímico
Biochemical Properties
1,3,5-Tris[4-(diphenylamino)phenyl]benzene plays a significant role in biochemical reactions, particularly as a hole-transporting material. It interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s high hole mobility and low electron affinity make it an excellent candidate for use in perovskite solar cells . Additionally, it has been observed to interact with biomolecules such as NADH and FADH2, enhancing their electron transfer capabilities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . The compound also impacts cellular respiration by enhancing the efficiency of the electron transport chain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an electron donor, facilitating the reduction of various substrates. The compound’s ability to inhibit or activate enzymes is crucial for its role in biochemical reactions. For example, it can inhibit the activity of cytochrome c oxidase, leading to alterations in cellular respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and oxygen . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cellular respiration and metabolic activity. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cell death . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NADH dehydrogenase and succinate dehydrogenase, influencing the flow of electrons through the electron transport chain . The compound also affects the levels of various metabolites, including ATP and reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It tends to accumulate in mitochondria, where it exerts its effects on cellular respiration . The compound’s localization is influenced by its interactions with mitochondrial membrane proteins .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it affects the activity of various enzymes involved in cellular respiration . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Propiedades
IUPAC Name |
4-[3,5-bis[4-(N-phenylanilino)phenyl]phenyl]-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H45N3/c1-7-19-52(20-8-1)61(53-21-9-2-10-22-53)58-37-31-46(32-38-58)49-43-50(47-33-39-59(40-34-47)62(54-23-11-3-12-24-54)55-25-13-4-14-26-55)45-51(44-49)48-35-41-60(42-36-48)63(56-27-15-5-16-28-56)57-29-17-6-18-30-57/h1-45H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUGTFNHXHZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TDAPB a suitable material for organic light-emitting diodes (OLEDs)?
A1: TDAPB exhibits several properties that make it suitable for OLED applications:
- Amorphous nature: TDAPB forms high-quality amorphous films, which are crucial for uniform light emission in OLEDs [].
- High glass transition temperature: With a glass transition temperature above 100°C, TDAPB offers good thermal stability, ensuring device longevity [].
- Efficient energy transfer: TDAPB acts as an efficient host material for phosphorescent dopants like fac-tris(2-phenylpyridine) iridium(III) [Ir(ppy)3], facilitating efficient energy transfer and enabling high device efficiency [, ].
Q2: How does the inclusion of TDAPB impact the performance of OLEDs with polymer electrodes?
A: Incorporating a wet-processed TDAPB layer between the polymer electrode and the hole-transport layer significantly enhances OLED performance []:
- Improved surface emission: TDAPB promotes a uniform electric field and better interface adherence, resulting in a more uniform light emission pattern [].
- Enhanced efficiency: Devices with a TDAPB hole injection layer achieved a maximum luminance of 10,000 cd/m2 and a maximum efficiency of 3.5 cd/A, demonstrating its positive impact on device performance [].
Q3: Can TDAPB be used with other materials to improve OLED performance?
A3: Yes, TDAPB can be blended with other materials to enhance specific aspects of OLED performance:
- Blending with PVK: Combining TDAPB with poly(n-vinylcarbazole) (PVK) as a mixed host for the red-emitting phosphor tris(1-phenylisoquinoline) iridium (III) [Ir(piq)3] resulted in improved surface roughness and a maximum external quantum efficiency of 6.3% [].
- Interaction with PBD: While blending TDAPB with 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4,-oxadiazole (PBD), researchers observed a slight exciplex emission, highlighting the importance of material interactions in device design [].
Q4: Has TDAPB been explored for applications beyond OLEDs?
A4: While TDAPB's primary focus has been in OLEDs, its ability to form unique structures on surfaces shows promise for other applications:
- Surface self-assembly: On a Au(111) surface, TDAPB molecules, formed through cyclotrimerization of 4-ethynyltriphenylamine, self-assemble into chiral hexagonal supramolecular structures with self-healing properties []. This suggests potential for applications in molecular electronics or nanotechnology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



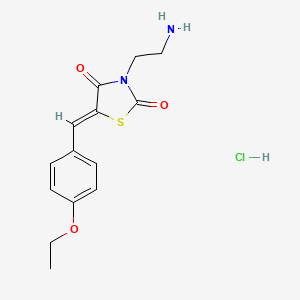
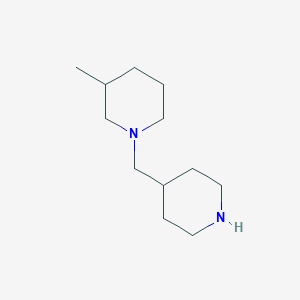
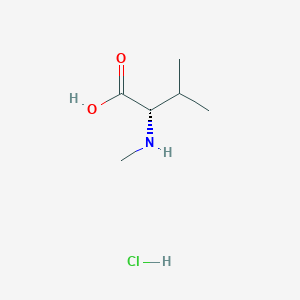

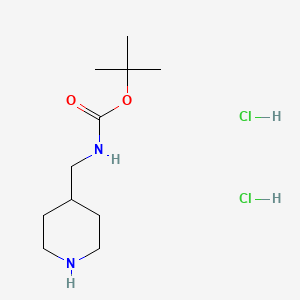
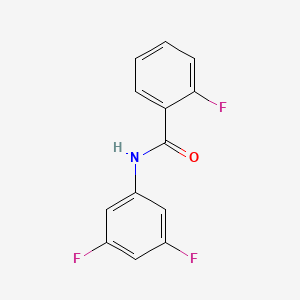
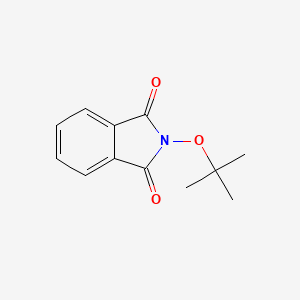
![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)
![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)

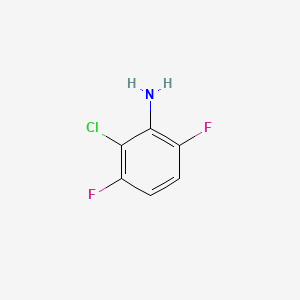
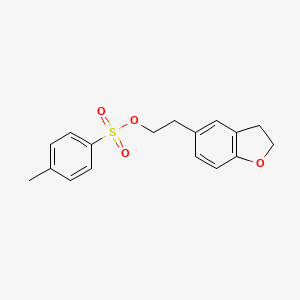
![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)
